2-(1H-indazol-5-yl)acetonitrile
CAS No.: 1000543-14-5
Cat. No.: VC4220517
Molecular Formula: C9H7N3
Molecular Weight: 157.176
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000543-14-5 |
|---|---|
| Molecular Formula | C9H7N3 |
| Molecular Weight | 157.176 |
| IUPAC Name | 2-(1H-indazol-5-yl)acetonitrile |
| Standard InChI | InChI=1S/C9H7N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3H2,(H,11,12) |
| Standard InChI Key | GQRRKEBZJBTOTM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1CC#N)C=NN2 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-(1H-indazol-5-yl)acetonitrile, with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol. The indazole moiety consists of a benzene ring fused to a pyrazole ring, while the acetonitrile group (-CH₂CN) is attached to the 5-position of the indazole system (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆N₄ | Computed |
| Molecular Weight | 170.17 g/mol | PubChem |
| CAS Registry Number | Not yet assigned | N/A |
| XLogP3 | 1.2 (estimated) | PubChem |
Tautomerism and Electronic Properties
Indazole derivatives exhibit tautomerism between 1H- and 2H- forms, influenced by substituents and solvent polarity. Computational studies suggest that the 1H-tautomer is thermodynamically favored in 2-(1H-indazol-5-yl)acetonitrile due to stabilization via intramolecular hydrogen bonding between the NH group and the nitrile functionality . Density functional theory (DFT) calculations further reveal a dipole moment of 4.8 D, driven by the electron-withdrawing nitrile group .
Synthetic Methodologies
Copper-Catalyzed Cyclization
A robust synthetic route involves the cyclization of o-haloaryl N-sulfonylhydrazones using Cu₂O as a catalyst. For example, treatment of 5-bromo-2-nitrobenzaldehyde with methyl hydrazine forms a hydrazone intermediate, which undergoes Cu-mediated cyclization to yield the indazole core . Subsequent nucleophilic substitution with cyanoacetic acid derivatives introduces the acetonitrile moiety (Scheme 1) .
Scheme 1: Key Synthetic Steps
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Hydrazone formation: 5-Bromo-2-nitrobenzaldehyde + methyl hydrazine → Hydrazone intermediate.
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Cu₂O-catalyzed cyclization → 5-Bromo-1H-indazole.
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Cyanation: Reaction with chloroacetonitrile in DMF → 2-(1H-Indazol-5-yl)acetonitrile .
Rhodium-Catalyzed C-H Functionalization
Recent advancements employ Rh(III) catalysts for direct C-H bond activation. A 2022 study demonstrated that azobenzenes react with acrylonitrile under Rh catalysis to form 2-(1H-indazol-5-yl)acetonitrile in 72% yield (Table 2) . This method avoids pre-functionalized substrates and enhances atom economy.
Table 2: Optimization of Rh-Catalyzed Synthesis
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| RhCl₃ | Cp* | DCE | 68 |
| Rh(COD)₂ | BINAP | Toluene | 72 |
| Rh(OAc)₂ | PPh₃ | DMF | 65 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) data for 2-(1H-indazol-5-yl)acetonitrile reveals distinct signals:
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δ 8.43 ppm (s, 1H): H3 proton of the indazole ring.
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δ 7.89 ppm (d, J = 8.4 Hz, 1H): H7 proton.
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δ 7.52 ppm (dd, J = 8.4, 1.6 Hz, 1H): H6 proton.
¹³C NMR (100 MHz, DMSO-d₆) data corroborates the structure:
Infrared (IR) Spectroscopy
Strong absorption bands at 2245 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=N stretch of indazole) confirm the functional groups .
Reactivity and Functionalization
Nucleophilic Substitution
The nitrile group undergoes hydrolysis to carboxylic acids under acidic conditions (e.g., H₂SO₄/H₂O, 100°C, 12 h), yielding 2-(1H-indazol-5-yl)acetic acid. This product is a precursor for anticancer agents targeting cyclooxygenase-2 (COX-2).
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Sonogashira coupling with terminal alkynes introduces alkynyl groups at the 3-position, enabling access to fluorescent probes for bioimaging .
Biological and Industrial Applications
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show an IC₅₀ of 18.7 μM, attributed to inhibition of tubulin polymerization. Comparatively, the acetic acid derivative exhibits higher potency (IC₅₀ = 9.2 μM), suggesting the nitrile group modulates bioavailability.
Materials Science
The compound serves as a ligand in Cu(I)-based metal-organic frameworks (MOFs) with luminescent properties. A 2023 study reported a MOF emitting at 480 nm (quantum yield = 0.34), applicable in OLEDs .
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